molecular formula C10H12N2O2 B12870653 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole

Cat. No.: B12870653
M. Wt: 192.21 g/mol
InChI Key: LSQGMEZOYVDTNA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole (CAS 1806303-14-9) is a high-purity benzo[d]oxazole derivative supplied for research use as a chemical synthesis intermediate. The compound features an aminomethyl group at the 2-position and an ethoxy group at the 6-position of the benzoxazole ring system, a privileged structure in medicinal chemistry . Benzoxazole scaffolds are recognized as valuable starting materials for the synthesis of larger, biologically active molecules and are frequently incorporated into compounds for pharmaceutical research . The specific structural motifs present in this chemical—the benzoxazole core and the functionalized side chains—make it a versatile building block for constructing diverse compound libraries. Researchers utilize this and related heterocycles in various discovery applications, including the development of novel antimicrobial and anticancer agents, as oxazole and thiazole derivatives are known to exhibit a broad spectrum of biological activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(6-ethoxy-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O2/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2,6,11H2,1H3

InChI Key

LSQGMEZOYVDTNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-6-ethoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole Benzoxazole 6-ethoxy, 2-aminomethyl C₉H₁₀N₂O₂ 178.19
2-(Aminomethyl)-4-bromobenzo[d]oxazole Benzoxazole 4-bromo, 2-aminomethyl C₈H₇BrN₂O 239.06
6-Ethoxybenzo[d]thiazol-2-amine Benzothiazole 6-ethoxy, 2-amino C₉H₁₀N₂OS 194.25
2-Methylbenzo[d]oxazol-6-amine Benzoxazole 6-amino, 2-methyl C₈H₈N₂O 148.16
6-Methoxybenzothiazole-2-carbamate Benzothiazole 6-methoxy, 2-carbamate C₉H₈N₂O₃S 224.23

Key Observations :

  • Heterocycle Core : Benzothiazole derivatives (e.g., 6-ethoxybenzo[d]thiazol-2-amine) exhibit sulfur-based electronic properties distinct from benzoxazole’s oxygen-containing core, influencing applications such as corrosion inhibition .

Physicochemical and Functional Comparisons

Key Observations :

  • Reactivity: The aminomethyl group in the target compound allows for further functionalization (e.g., Schiff base formation), unlike methyl or carbamate derivatives .
  • Biological Activity : Benzothiazole carbamates (e.g., 6-methoxybenzothiazole-2-carbamate) show superior anthelmintic activity compared to benzoxazole analogues, likely due to sulfur’s electronegativity enhancing target binding .

Experimental Data and Research Findings

  • Corrosion Inhibition: 6-Ethoxybenzo[d]thiazol-2-amine (EBT) demonstrated 89% inhibition efficiency in acidic media, attributed to adsorption via nitrogen and sulfur atoms . In contrast, benzoxazole derivatives with aminomethyl groups may exhibit lower efficacy due to weaker electron-donating capacity.
  • Synthetic Flexibility: Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate (a structurally distinct analogue) highlights the role of ester groups in enabling diverse synthetic pathways, a feature less explored in ethoxy-substituted aminomethyl derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of 2-aminophenol derivatives with aldehydes or ketones under acidic or oxidative conditions. For example:
  • Condensation with aldehydes : Use 2-aminophenol and a substituted aldehyde (e.g., ethoxy-substituted aldehydes) in ethanol with a catalytic acid (e.g., glacial acetic acid) under reflux for 4–6 hours .
  • Oxidative coupling : Employ reagents like PhI(OAc)₂ or NH₄Cl/O₂ in methanol/water mixtures to promote cyclization .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), catalyst loading (e.g., 70 mol% NH₄Cl), and temperature (60–80°C) to improve yield (>70%) and purity (HPLC >95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to characterize the structure of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Identify the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), aminomethyl protons (δ 2.8–3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • IR : Confirm the oxazole ring (C=N stretch at 1600–1650 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .
  • HRMS : Validate the molecular formula (e.g., exact mass ≈ 192.0764 g/mol) .

Q. What computational methods (DFT, TDDFT) are recommended for modeling the electronic structure and excited-state properties of benzoxazole derivatives?

  • Methodological Answer :
  • Use hybrid functionals like B3LYP or PBE0 with a 6-31+G(d) basis set to calculate ground-state geometries and vertical excitation energies .
  • For excited-state intramolecular proton transfer (ESIPT) studies, apply TDDFT with the IEFPCM solvent model to simulate emission wavelengths and energy barriers .
  • Validate against experimental UV-Vis spectra (e.g., λ_em ≈ 450 nm for ESIPT-active derivatives) .

Advanced Research Questions

Q. How do variations in the substitution pattern (e.g., ethoxy vs. methoxy groups) on the benzoxazole core influence photophysical properties such as ESIPT efficiency?

  • Methodological Answer :
  • Substituent effects : Electron-donating groups (e.g., ethoxy) stabilize the enol form, increasing ESIPT efficiency, while electron-withdrawing groups suppress proton transfer .
  • Computational modeling : Compare charge transfer (CT) character using Natural Bond Orbital (NBO) analysis. For example, ethoxy groups enhance CT by 10–15% compared to methoxy .
  • Experimental validation : Measure fluorescence quantum yields (Φ_F) in solvents of varying polarity (e.g., Φ_F = 0.4 in toluene vs. 0.2 in DMSO) .

Q. What strategies can resolve contradictions in reported biological activity data for 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole derivatives?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • Purity verification : Characterize compounds via HPLC-MS (>98% purity) and confirm absence of endotoxins .
  • Dose-response curves : Perform IC₅₀ measurements in triplicate to assess reproducibility (e.g., IC₅₀ = 5–10 µM for anticancer activity) .

Q. How can solvent effects and protonation states be systematically investigated to understand the compound’s behavior in biological environments?

  • Methodological Answer :
  • pH-dependent studies : Use UV-Vis titrations (pH 2–12) to identify protonation sites (e.g., pKₐ ≈ 6.5 for the aminomethyl group) .
  • Molecular dynamics (MD) : Simulate solvation in explicit water or lipid bilayers (AMBER/CHARMM force fields) to study membrane permeability .
  • Solvent polarity metrics : Correlate emission shifts with ET(30) solvent parameters (e.g., Δλ = 20 nm in hexane vs. acetonitrile) .

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